molecular formula C14H11Cl2N3O B5557656 5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5557656
M. Wt: 308.2 g/mol
InChI Key: ZVHDWZVPGVWKMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves cyclization reactions between 2-guanidinobenzimidazole and heteroaromatic aldehydes. This process results in compounds with significant antiproliferative activity against human cancer cell lines, suggesting a method for creating similar structures to our compound of interest (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals a highly delocalized system within the benzimidazole moiety. X-ray diffraction studies confirm the presence of various tautomeric forms in solid states, providing insights into the structural dynamics of these compounds (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including condensation and cycloaddition, to form complex structures with potential antifilarial and antineoplastic properties. These reactions are pivotal in exploring the chemical versatility and reactivity of the benzimidazole core (Ram et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. While specific details on our compound might not be directly available, related benzimidazole derivatives exhibit varied physical properties that influence their application and stability (Mohamed et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for the compound's application in synthesis and potential biological activities. Benzimidazole derivatives demonstrate a range of chemical behaviors, offering insights into the reactivity patterns that could be expected from "5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one" (Mohamed et al., 2011).

Scientific Research Applications

Therapeutic Research Applications

  • Neuropharmacological Effects : The manipulation of specific benzimidazole derivatives has been studied for their potential neuropharmacological effects, including the modulation of neurotransmitter systems and potential as neuroprotective agents. This includes research into compounds that can influence dopamine and serotonin pathways, which are critical in conditions like depression, Parkinson's disease, and schizophrenia (Nian Gong et al., 2012).

  • Environmental and Occupational Health : Investigations into the metabolism and disposition of compounds with benzimidazole functionalities have implications for environmental and occupational health. Understanding how these compounds are metabolized in the human body can inform safety guidelines and exposure limits (Hoekstra et al., 1996).

Diagnostic and Methodological Applications

  • Bioanalytical Techniques : The development of bioanalytical methods for detecting benzimidazole derivatives in biological matrices is crucial for both clinical diagnostics and pharmacokinetic studies. Such research helps in the monitoring of drug levels in patients, ensuring therapeutic efficacy and minimizing toxicity (Saito et al., 1997).

  • Radioligand Development for PET Imaging : Benzimidazole derivatives are being explored as potential radioligands for positron emission tomography (PET) imaging. These compounds can be designed to target specific neurotransmitter receptors in the brain, aiding in the diagnosis and study of neurological disorders (Takahata et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Benzimidazole derivatives have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities . Future research could explore the potential applications of this specific compound in various fields, such as medicinal chemistry.

properties

IUPAC Name

5-[(2,3-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c15-10-3-1-2-8(13(10)16)7-17-9-4-5-11-12(6-9)19-14(20)18-11/h1-6,17H,7H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHDWZVPGVWKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

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